1-[2-(3-methylphenoxy)propanoyl]azepane
Description
1-[2-(3-Methylphenoxy)propanoyl]azepane is a synthetic organic compound featuring a seven-membered azepane ring linked to a propanoyl group substituted at the 2-position with a 3-methylphenoxy moiety. Its molecular formula is C₁₆H₂₁NO₂ (calculated molecular weight: 259.34 g/mol).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(3-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-8-7-9-15(12-13)19-14(2)16(18)17-10-5-3-4-6-11-17/h7-9,12,14H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZONCNSHMIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 1-[2-(3-methylphenoxy)propanoyl]azepane with ACE inhibitors (enalapril, perindopril) and a structurally related azepane derivative:
Key Observations:
- Ring Systems : The target compound’s azepane ring offers greater flexibility compared to enalapril’s pyrrolidine (5-membered) and perindopril’s octahydroindole (6-membered fused ring). Larger rings like azepane may alter binding kinetics to enzymatic targets .
- Compared to 1-[3-(2-phenoxyethoxy)benzoyl]azepane, the shorter propanoyl chain and absence of ether linkages in the target compound may reduce solubility but enhance metabolic stability .
- Pharmacophore Differences: Unlike ACE inhibitors, the target lacks critical amino acid residues (e.g., proline analogs) and ester groups necessary for zinc-binding in ACE active sites, suggesting divergent mechanisms of action .
Physicochemical Properties
- Lipophilicity: The 3-methylphenoxy group increases logP compared to enalapril (predicted logP: ~2.8 vs. 1.7), favoring blood-brain barrier penetration.
- Solubility : The absence of ionizable groups (e.g., carboxylates in ACE inhibitors) may limit aqueous solubility, necessitating formulation adjustments for bioavailability .
Bioactivity and Research Implications
- However, its azepane ring could modulate other proteases or receptors.
- Neuroactive Potential: Azepane derivatives are explored for neurokinin receptor modulation; the 3-methylphenoxy group may enhance affinity for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
